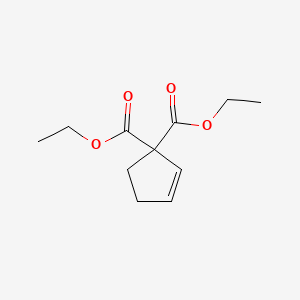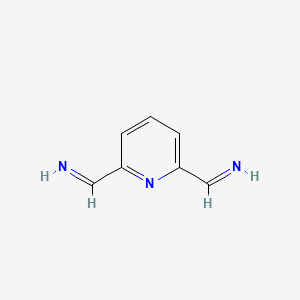
(Pyridine-2,6-diyl)dimethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridine-2,6-diyl)dimethanimine is an organic compound that features a pyridine ring substituted with two methanimine groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing (Pyridine-2,6-diyl)dimethanimine involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to produce 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield 2,6-pyridinedimethanol . The final step involves the conversion of 2,6-pyridinedimethanol to this compound through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation and reduction processes, similar to the synthetic routes mentioned above. These methods are optimized for higher yields and efficiency, ensuring the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Pyridine-2,6-diyl)dimethanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The methanimine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine derivatives, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Pyridine-2,6-diyl)dimethanimine is used as a building block for synthesizing more complex molecules.
Biology
In biology, the compound is studied for its potential as a ligand in coordination chemistry. It can form stable complexes with metal ions, which are of interest for their biological activities and potential therapeutic applications .
Medicine
Research in medicine explores the use of this compound and its derivatives as potential drugs or drug candidates. Their ability to interact with biological targets makes them promising for developing new treatments .
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes .
Mecanismo De Acción
The mechanism of action of (Pyridine-2,6-diyl)dimethanimine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Pyridinedimethanol: This compound is structurally similar but lacks the methanimine groups.
2,6-Diacetylpyridine: Another similar compound with acetyl groups instead of methanimine groups.
Uniqueness
(Pyridine-2,6-diyl)dimethanimine is unique due to its specific substitution pattern and the presence of methanimine groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not be suitable for .
Propiedades
Número CAS |
366457-07-0 |
|---|---|
Fórmula molecular |
C7H7N3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(6-methanimidoylpyridin-2-yl)methanimine |
InChI |
InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-5,8-9H |
Clave InChI |
SPPJCXLJXKYCJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C=N)C=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



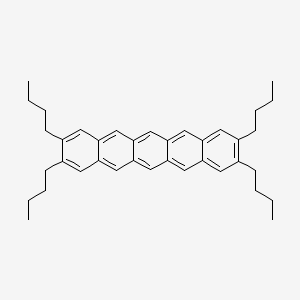
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
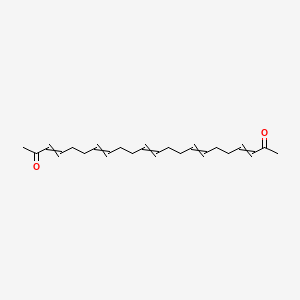

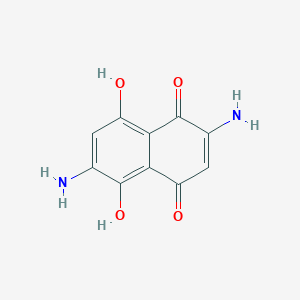
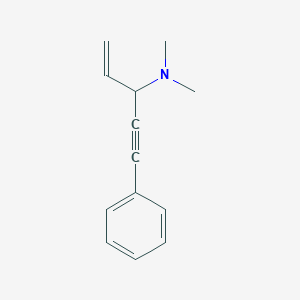
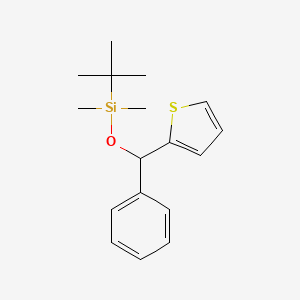
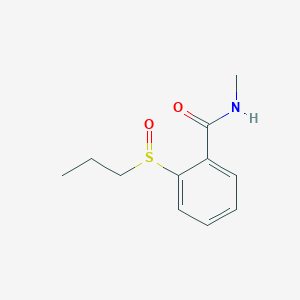
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)
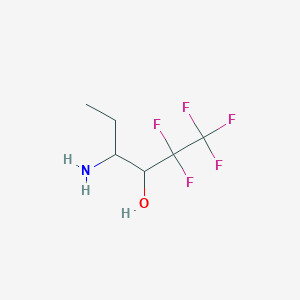
![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
